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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B15568947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of utilizing PSB-1114 tetrasodium to

investigate purinergic signaling, with a focus on its role as a potent and selective agonist for the

P2Y2 receptor. Purinergic signaling, mediated by extracellular nucleotides like ATP and UTP,

plays a crucial role in a vast array of physiological and pathophysiological processes, making it

a key area of research for drug development.[1][2] PSB-1114, a stable analog of UTP, offers a

powerful tool to dissect the downstream signaling cascades initiated by the activation of the

Gq-coupled P2Y2 receptor.[3]

PSB-1114 Tetrasodium: A Selective P2Y2 Receptor
Agonist
PSB-1114 tetrasodium is a potent and selective agonist for the P2Y2 receptor, a G protein-

coupled receptor (GPCR) activated by extracellular ATP and UTP.[3] Its enzymatic stability

makes it a reliable tool for in vitro and in vivo studies. The selectivity of PSB-1114 for the P2Y2

receptor over other P2Y receptor subtypes is a key advantage for targeted investigations.

Quantitative Data: Receptor Selectivity of PSB-1114
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Receptor Subtype EC50 (μM) Fold Selectivity vs. P2Y2

P2Y2 0.134 -

P2Y4 >10 >75

P2Y6 >10 >75

Table 1: Selectivity profile of PSB-1114 tetrasodium for human P2Y receptors. Data compiled

from publicly available sources.[3]

P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by agonists like PSB-1114 primarily initiates a signaling

cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic

calcium concentration. DAG, along with the elevated calcium levels, activates protein kinase C

(PKC).[2][4][5]

Downstream of these initial events, P2Y2 receptor activation can also lead to the

phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade,

specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This pathway is

often linked to cellular processes such as proliferation and differentiation.
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P2Y2 Receptor Signaling Pathway

Experimental Protocols for Investigating PSB-1114
Activity
A thorough investigation of PSB-1114's effects on purinergic signaling involves a series of well-

defined experimental protocols. The following sections detail the methodologies for key assays

to characterize the downstream consequences of P2Y2 receptor activation by PSB-1114.

Intracellular Calcium Mobilization Assay
This assay is fundamental to confirming the activation of the Gq-coupled P2Y2 receptor by

measuring the transient increase in intracellular calcium concentration.

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.

Upon binding to free calcium, the fluorescence properties of the dye change, which can be

detected using a fluorescence plate reader or microscope.

Detailed Protocol:

Cell Culture: Plate cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells,

HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight to allow for

attachment.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt

solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES.

Remove the culture medium and wash the cells once with HBSS.

Add the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in

the dark.

Cell Washing:

Remove the loading buffer and wash the cells twice with HBSS to remove extracellular

dye.
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Add fresh HBSS to each well and incubate for an additional 30 minutes at room

temperature to allow for complete de-esterification of the dye.

Compound Addition and Measurement:

Prepare a serial dilution of PSB-1114 tetrasodium in HBSS.

Use a fluorescence plate reader equipped with injectors to measure the baseline

fluorescence.

Inject the PSB-1114 dilutions into the wells and immediately begin recording the

fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, excitation is

alternated between 340 nm and 380 nm, and emission is collected at 510 nm.

Data Analysis:

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is

calculated to determine the intracellular calcium concentration.

Plot the peak change in the fluorescence ratio against the concentration of PSB-1114 to

generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blotting)
This assay is used to investigate the activation of the MAPK/ERK signaling pathway

downstream of P2Y2 receptor activation.

Principle: Western blotting is used to detect the phosphorylated (activated) form of ERK1/2 in

cell lysates following stimulation with PSB-1114.

Detailed Protocol:

Cell Culture and Treatment:

Plate cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
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Treat the cells with various concentrations of PSB-1114 for different time points (e.g., 5,

15, 30 minutes). Include an untreated control.

Cell Lysis:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the

supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK1/2) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Detection and Analysis:
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using a chemiluminescence imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody for

total ERK1/2.

Quantify the band intensities using densitometry software. Express the results as the ratio

of p-ERK1/2 to total ERK1/2.

Cytokine Release Assay
In immune cells, P2Y2 receptor activation can modulate the release of cytokines. This assay

quantifies the effect of PSB-1114 on cytokine secretion.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the

concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant

following treatment with PSB-1114.[1][6][7]

Detailed Protocol:

Cell Culture and Treatment:

Culture immune cells (e.g., macrophages, monocytes) in appropriate media.

For some experiments, a priming step with a pro-inflammatory stimulus like

lipopolysaccharide (LPS) may be necessary to induce cytokine production.[6]

Treat the cells with various concentrations of PSB-1114 for a specified time period (e.g., 6-

24 hours).

Supernatant Collection: Centrifuge the cell culture plates and carefully collect the

supernatant.

ELISA:

Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
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Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell

supernatants and standards, followed by a detection antibody, a substrate, and a stop

solution.

Data Analysis:

Measure the absorbance at the appropriate wavelength using a plate reader.

Generate a standard curve and calculate the concentration of the cytokine in each sample.

Analyze the effect of PSB-1114 on cytokine release compared to the control.

Experimental Workflow for Characterizing PSB-1114
A logical workflow is essential for a comprehensive characterization of PSB-1114's activity.
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Conclusion
PSB-1114 tetrasodium is a valuable pharmacological tool for elucidating the complex roles of

the P2Y2 receptor in cellular signaling. Its high potency and selectivity allow for precise

investigation of the Gq/11-mediated signaling cascade and its downstream consequences,

including calcium mobilization, ERK1/2 activation, and modulation of cellular functions like

cytokine release. The detailed protocols and experimental workflow provided in this guide offer

a robust framework for researchers to effectively utilize PSB-1114 in their studies of purinergic

signaling, ultimately contributing to a deeper understanding of its physiological and pathological

significance and aiding in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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